molecular formula C20H24N4O2S4 B12018970 N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide

N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide

Cat. No.: B12018970
M. Wt: 480.7 g/mol
InChI Key: CCEMEYBLAREZPR-NTCAYCPXSA-N
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Description

N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is a complex organic compound featuring multiple functional groups, including thiadiazole, thiazolidinone, and thienylmethylene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and thiazolidinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various aldehydes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology and Medicine

In biology and medicine, this compound has potential applications as a therapeutic agent. Its various functional groups can interact with biological targets, making it a candidate for drug development. Research has shown that similar compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide involves its interaction with specific molecular targets. The thiadiazole and thiazolidinone rings can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N4O2S4

Molecular Weight

480.7 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide

InChI

InChI=1S/C20H24N4O2S4/c1-13(2)11-17-22-23-19(30-17)21-16(25)8-4-3-5-9-24-18(26)15(29-20(24)27)12-14-7-6-10-28-14/h6-7,10,12-13H,3-5,8-9,11H2,1-2H3,(H,21,23,25)/b15-12+

InChI Key

CCEMEYBLAREZPR-NTCAYCPXSA-N

Isomeric SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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